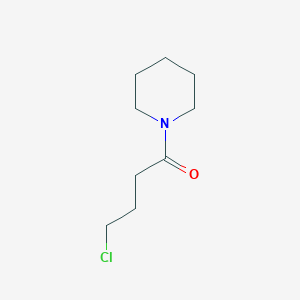![molecular formula C6H16N2O B1267896 2-[(2-Amino-2-methylpropyl)amino]ethanol CAS No. 68750-16-3](/img/structure/B1267896.png)
2-[(2-Amino-2-methylpropyl)amino]ethanol
Descripción general
Descripción
2-[(2-Amino-2-methylpropyl)amino]ethanol, also known as 2-Amino-2-methylpropan-1-ol, is an organic compound with the formula C4H11NO. It is a colorless, volatile liquid with a strong odor. This compound is used in a variety of applications, including as a solvent, an intermediate in the synthesis of pharmaceuticals, and as a fuel additive. It is also used in the manufacture of dyes, plastics, and pharmaceuticals.
Aplicaciones Científicas De Investigación
Polymer Synthesis
2-(methyl amino)ethanol, a compound similar to 2-[(2-Amino-2-methylpropyl)amino]ethanol, has been used as a direct initiator in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine. This process enables the synthesis of metal-free α-hydroxy-ω-amino and α,α′-bis-hydroxy-ω-amino telechelics based on polyaziridine, demonstrating excellent control over molar masses and high chain-end fidelity (Bakkali-Hassani et al., 2018).
Amino-Protective Groups in Peptide Synthesis
Modifications of 2-(methylsulphonyl)ethanol, a compound structurally related to this compound, have been utilized to introduce base-labile amino-protective groups in peptide synthesis. These groups, which are sensitive to alkaline media, are particularly useful in the synthesis of peptides due to their stability in acidic media and resistance to polymerization (Verhart & Tesser, 2010).
Synthesis of Schiff Base Ligands
2-((2-aminoethyl)(pyridin-2-ylmethyl)amino)ethanol, which is structurally akin to this compound, has been used in synthesizing Schiff base ligands for Cu(II) complexes. These ligands are crucial in forming mononuclear and dinuclear complexes, which are of interest in coordination chemistry and potential industrial applications (Keypour et al., 2015).
Solvents in Carbon Dioxide Capture
Amino alcohols, including derivatives of this compound, have been explored as solvents for carbon dioxide capture. Studies have shown their effectiveness in forming ionic liquids that can efficiently absorb CO2, contributing to advancements in greenhouse gas control technologies (Zhao et al., 2011).
Mecanismo De Acción
The mechanism of action of “2-[(2-Amino-2-methylpropyl)amino]ethanol” is not clear as it is primarily used for research purposes and not intended for human or veterinary use.
Propiedades
IUPAC Name |
2-[(2-amino-2-methylpropyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c1-6(2,7)5-8-3-4-9/h8-9H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDKOOAJXTXCQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280630 | |
| Record name | 2-[(2-Amino-2-methylpropyl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68750-16-3 | |
| Record name | NSC17714 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(2-Amino-2-methylpropyl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(2-HYDROXYETHYL)-2-METHYL-1,2-PROPANEDIAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

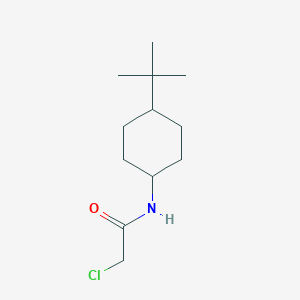

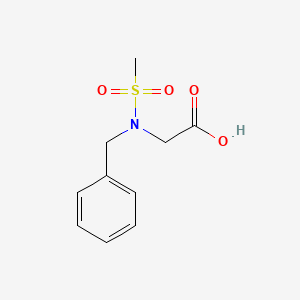
![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)
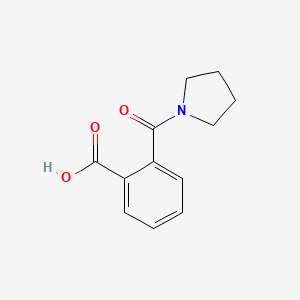
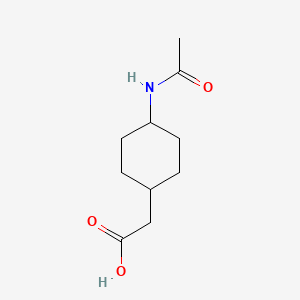


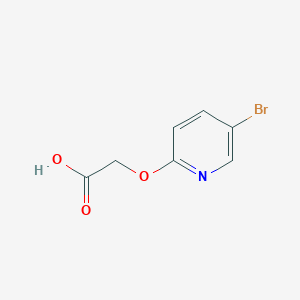


![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)
